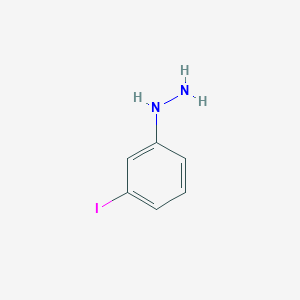

(3-Iodophenyl)hydrazine

Description

(3-Iodophenyl)hydrazine is a substituted hydrazine derivative characterized by an iodine atom at the meta-position of the phenyl ring attached to a hydrazine (-NH-NH₂) group. Its synthesis typically involves reacting ethyl 3-iodobenzoate with hydrazine hydrate under acidic conditions to yield 3-iodobenzoylhydrazine, which serves as a precursor for hydrazones and oxadiazoline derivatives . The iodine substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

17672-25-2 |

|---|---|

Molecular Formula |

C6H7IN2 |

Molecular Weight |

234.04 g/mol |

IUPAC Name |

(3-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H7IN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 |

InChI Key |

FQRZYAIZMAZFMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2-Iodo and 4-Iodophenylhydrazines

- Structural Differences : The iodine substituent’s position (2-, 3-, or 4-) on the phenyl ring alters electronic and steric properties.

- Reactivity: 3-Iodo: The meta-position directs electrophilic substitution to the 2- or 4-positions due to iodine’s inductive effects. This influences cyclization reactions, as seen in the synthesis of oxadiazolines . 2-Iodo: Steric hindrance near the hydrazine group may slow reactions requiring planar transition states.

- Separation : Chromatographic separation of positional isomers (e.g., 5/6, 7/8, 9/10 in ) highlights differences in polarity due to iodine’s orientation .

Table 1: Positional Isomers of Iodophenylhydrazines

Substituent Effects: Methoxy, Fluoro, and Nitro Derivatives

Electronic Effects :

- 3-Methoxy : Electron-donating methoxy group activates the ring for electrophilic attacks, contrasting with iodine’s deactivating nature .

- 3-Fluoro : Strong inductive electron-withdrawing effects similar to iodine but with smaller steric bulk .

- 3-Nitro : Highly electron-withdrawing, significantly deactivating the ring and reducing nucleophilicity of the hydrazine group .

Biological Activity :

- Antimicrobial Activity : (3-Fluorophenyl)hydrazine derivatives exhibit Gram-positive antibacterial activity (e.g., MIC = 25 μg/mL against S. aureus), while iodine’s hydrophobicity in (3-iodophenyl)hydrazine may enhance membrane penetration .

- Carbonyl Quenching : All hydrazines share similar carbonyl-trapping capabilities due to the -NH-NH₂ moiety, but bulky iodine may reduce specificity compared to smaller substituents like fluoro .

Table 2: Substituent-Driven Properties

Physicochemical Properties

- Solubility :

- Molecular Weight :

Toxicity and Stability

- Toxicity: All hydrazine derivatives risk hepatotoxicity via acetyl hydrazide metabolites . Chloro-fluoro derivatives (e.g., (3-chloro-2-fluorophenyl)hydrazine HCl) require stringent handling due to acute toxicity .

- Stability :

- Iodo derivatives are prone to dehalogenation under harsh conditions (e.g., high heat), unlike stable fluoro or nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.